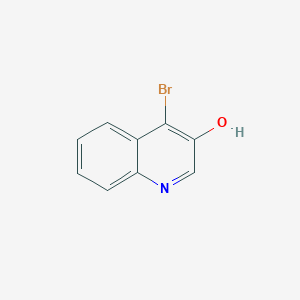

4-Bromoquinolin-3-ol

CAS No.: 32435-61-3

Cat. No.: VC2046284

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32435-61-3 |

|---|---|

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | 4-bromoquinolin-3-ol |

| Standard InChI | InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H |

| Standard InChI Key | BJEMWAKSVKPWBC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)Br |

Introduction

Chemical Identity and Structure

4-Bromoquinolin-3-ol (C₉H₆BrNO) is characterized by a quinoline core structure with a bromine atom at the C4 position and a hydroxyl group at the C3 position. This specific substitution pattern influences its reactivity profile and potential applications in various chemical and biological contexts.

Basic Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | 4-bromoquinolin-3-ol |

| CAS Number | 32435-61-3 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Physical Form | Solid |

| InChI | InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H |

| InChIKey | BJEMWAKSVKPWBC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)Br |

Table 1: Chemical identifiers and basic properties of 4-Bromoquinolin-3-ol

Structural Features

The structure of 4-Bromoquinolin-3-ol consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The hydroxyl group at C3 and bromine atom at C4 create a unique electronic distribution that influences the compound's chemical behavior. The planar nature of the quinoline system allows for potential π-π stacking interactions in biological systems and crystalline structures.

Spectroscopic Properties

The predicted collision cross section (CCS) values for 4-Bromoquinolin-3-ol indicate its behavior in mass spectrometry investigations:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.97057 | 136.5 |

| [M+Na]⁺ | 245.95251 | 142.1 |

| [M+NH₄]⁺ | 240.99711 | 142.4 |

| [M+K]⁺ | 261.92645 | 141.2 |

| [M-H]⁻ | 221.95601 | 137.7 |

| [M+Na-2H]⁻ | 243.93796 | 141.4 |

| [M]⁺ | 222.96274 | 136.6 |

| [M]⁻ | 222.96384 | 136.6 |

Table 2: Predicted collision cross section values for various ionic forms of 4-Bromoquinolin-3-ol

Chemical and Physical Properties

Physical Characteristics

4-Bromoquinolin-3-ol exists as a solid at standard conditions. Its solubility profile is influenced by the presence of both the hydroxyl group, which enhances solubility in polar solvents, and the bromine atom, which contributes to lipophilicity. The compound requires storage under inert atmosphere conditions at 2-8°C to maintain stability .

Chemical Reactivity

The reactivity of 4-Bromoquinolin-3-ol is primarily influenced by:

-

The hydroxyl group at C3, which can participate in hydrogen bonding and acts as a nucleophile in various reactions

-

The bromine atom at C4, which serves as a reactive site for nucleophilic substitution and metal-catalyzed coupling reactions

-

The quinoline nitrogen, which can act as a basic center and coordination site for metals

This combination of functional groups enables 4-Bromoquinolin-3-ol to participate in diverse chemical transformations, making it valuable as a synthetic intermediate.

Synthesis Methodologies

Bromination of 3-Hydroxyquinoline

A potential route involves the selective bromination of 3-hydroxyquinoline using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in appropriate solvents. The hydroxyl group's directing effect can influence the regioselectivity of bromination.

Adapted Methodologies

Based on the synthesis of related compounds, the following adapted method could potentially be employed:

-

Preparation of quinolin-3-ol as the starting material

-

Bromination using controlled amounts of brominating agent (NBS in DMF or bromine in acetic acid)

-

Reaction under nitrogen atmosphere to prevent oxidation

-

Purification by column chromatography or recrystallization

A comparable synthesis method for 4-bromoquinoline involves the use of phosphorus tribromide in DMF, which might be adaptable for the synthesis of 4-Bromoquinolin-3-ol with appropriate modifications to preserve the hydroxyl group .

Purification Techniques

Purification of 4-Bromoquinolin-3-ol typically involves:

-

Column chromatography using silica gel with dichloromethane/methanol gradient elution

-

Recrystallization from appropriate solvent systems

-

Confirmation of purity through analytical techniques such as HPLC, NMR, and mass spectrometry

| Compound | Substituents | MIC (μM) |

|---|---|---|

| Reference compound | R = Br, R₁ = CH₃ | 21.2 |

| Reference compound | R = Br, R₁ = C₄H₉ | 11.3 |

| Pyrazinamide (standard) | - | 25.34 |

| Isoniazid (standard) | - | 11.67 |

Table 3: Antitubercular activity of selected brominated quinoline derivatives for comparison

The positioning of the bromine atom and hydroxyl group on the quinoline ring of 4-Bromoquinolin-3-ol suggests that this compound might possess similar antitubercular properties, although specific testing would be required to confirm this hypothesis.

Structure-Activity Relationships

The biological activity of quinoline derivatives is significantly influenced by their substitution pattern. For 4-Bromoquinolin-3-ol and related compounds, several structure-activity relationships can be inferred:

-

The bromine atom at C4 increases lipophilicity, potentially enhancing membrane penetration into bacterial cells

-

The hydroxyl group at C3 provides hydrogen bonding capacity, which may improve target binding affinity

-

The planar quinoline core enables intercalation with DNA, a potential mechanism for antimicrobial and antitumor activities

Comparative analysis of quinoline derivatives suggests that the specific positioning of functional groups on the quinoline scaffold significantly impacts their biological profile. The C3-hydroxyl and C4-bromine arrangement in 4-Bromoquinolin-3-ol creates a unique electronic distribution that could translate to specific biological interactions.

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of 4-Bromoquinolin-3-ol typically employs multiple spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the substitution pattern, with characteristic signals for the aromatic protons of the quinoline ring and the hydroxyl proton

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₉H₆BrNO) and characteristic isotopic patterns for bromine

-

IR Spectroscopy: Identifies characteristic absorption bands for the hydroxyl group and aromatic system

-

UV-Vis Spectroscopy: Provides information about the electronic transitions in the quinoline system

Chromatographic Methods

Purity assessment of 4-Bromoquinolin-3-ol typically employs:

-

HPLC: Reverse-phase HPLC with UV detection at approximately 254 nm

-

TLC: Using appropriate solvent systems to assess reaction progress and purity

Comparison with Structurally Related Compounds

Comparison with Isomeric Compounds

Comparing 4-Bromoquinolin-3-ol with its structural isomers and related compounds provides insight into the influence of substitution patterns on properties and activities.

| Compound | Structure Features | Key Differences |

|---|---|---|

| 4-Bromoquinolin-3-ol | Bromine at C4, hydroxyl at C3 | Focus compound |

| 3-Bromoquinolin-4-ol | Bromine at C3, hydroxyl at C4 | Reversed positions of functional groups; different electronic properties and reactivity profile |

| 4-Bromoisoquinolin-3-ol | Isoquinoline core instead of quinoline | Different nitrogen position alters electronic distribution and reactivity |

Table 4: Comparison of 4-Bromoquinolin-3-ol with structurally related compounds

Functional Group Impact

The positioning of the bromine and hydroxyl groups significantly impacts chemical reactivity:

-

4-Bromoquinolin-3-ol: The bromine at C4 is less sterically hindered compared to other positions, potentially facilitating nucleophilic substitution reactions. The hydroxyl at C3 can participate in hydrogen bonding and may influence the reactivity of the bromine through electronic effects.

-

3-Bromoquinolin-4-ol: The reversed positions alter the electronic distribution and potentially change the compound's biological activity profile.

This strategic positioning of functional groups in 4-Bromoquinolin-3-ol creates a unique chemical environment that distinguishes it from other brominated quinoline derivatives.

Research Applications and Future Directions

Synthetic Utility

The compound's reactive functional groups make it valuable in synthesis:

-

Building Block: For constructing more complex quinoline-based compounds

-

Cross-Coupling Reactions: The bromine at C4 enables various metal-catalyzed coupling reactions

-

Diversity-Oriented Synthesis: Platform for generating diverse chemical libraries for biological screening

Research Gaps and Opportunities

Several opportunities exist for further investigation:

-

Targeted Synthesis Optimization: Development of efficient, high-yielding synthesis methods specifically for 4-Bromoquinolin-3-ol

-

Comprehensive Biological Profiling: Systematic evaluation of antimicrobial, antitubercular, and anticancer activities

-

Structure-Activity Relationship Studies: Synthesis and testing of derivatives to establish detailed structure-activity relationships

-

Mode of Action Studies: Investigation of cellular targets and mechanisms of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume